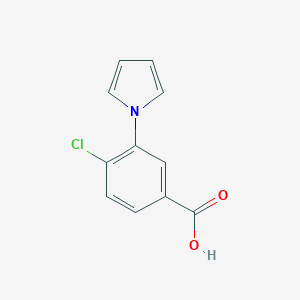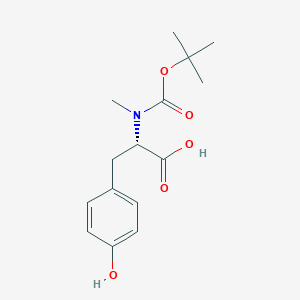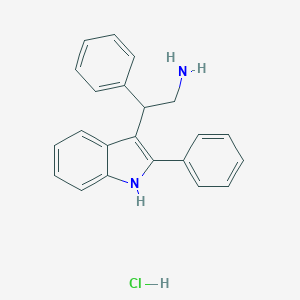
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their transformation into isomers, has been reported using triethylamine or EtONa, showcasing methods relevant for structurally similar compounds to “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” (Shtamburg et al., 2018). Additionally, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized, indicating a broad methodological basis for creating such compounds (Kumbhare et al., 2013).
Molecular Structure Analysis
X-ray diffraction (XRD) studies have provided insight into the molecular structures of related compounds, offering a basis for understanding the structural intricacies of “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” (Shtamburg et al., 2018).
Chemical Reactions and Properties
Research has detailed the acid-catalyzed rearrangements and reactions of similar indole derivatives, which can inform on the chemical behavior and potential reactivity patterns of the compound (Cardillo et al., 1992). The complex reactions leading to various derivatives underscore the compound's potential versatility in chemical synthesis and applications.
Physical Properties Analysis
While specific studies directly addressing the physical properties of “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” were not identified, the research on similar compounds suggests that techniques such as spectral analysis and XRD are instrumental in elucidating these properties (Shtamburg et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with acids and bases, potential for isomerization, and interactions with other chemical entities, can be inferred from studies on structurally related molecules. For instance, the acid-catalyzed rearrangement of arylimino indoline derivatives into various complex structures provides insights into the chemical flexibility and reactivity of these compounds (Cardillo et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Biological Evaluation : A study by Rehman, Saini, and Kumar (2022) explored the synthesis of derivatives related to 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride. These derivatives were evaluated for anti-inflammatory activity using a rat model (Rehman, Saini, & Kumar, 2022).
Acid Catalyzed Rearrangements : Cardillo et al. (1992) investigated the acid-catalyzed rearrangements in the arylimino indoline series, including reactions of derivatives of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride (Cardillo et al., 1992).
Spectral Characteristics and Structure : Shtamburg et al. (2018) focused on the synthesis, spectral characteristics, and structure of related compounds, providing insights into the chemical properties and potential applications (Shtamburg et al., 2018).
Biological and Pharmacological Applications
Antimicrobial Activity : Kumbhare et al. (2013) synthesized derivatives and evaluated their in vitro antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Kumbhare et al., 2013).
Efflux Pump Inhibitors : Héquet et al. (2014) synthesized derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors, highlighting their potential in overcoming bacterial resistance (Héquet et al., 2014).
Antiamoebic Activity : Zaidi et al. (2015) reported on the synthesis and antiamoebic activity of chalcones bearing N-substituted ethanamine tail, a related structure, indicating potential use in treating amoebic infections (Zaidi et al., 2015).
Material and Chemical Analysis Applications
Instrumental Analysis and Molecular Docking : Singh and Malik (2016) conducted instrumental analysis and molecular docking studies on indole derivatives, which can aid in the development of new materials and drugs (Singh & Malik, 2016).
Catalytic Activities : Ngcobo et al. (2021) explored the structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes and their applications as catalysts, a field relevant to the applications of similar compounds (Ngcobo et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKHNBKUNNETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585573 | |
| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
102441-39-4 | |
| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
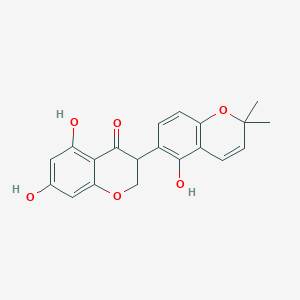
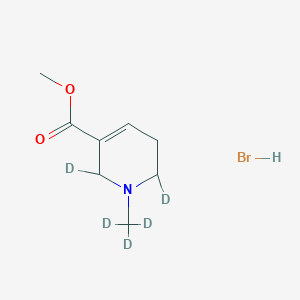
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
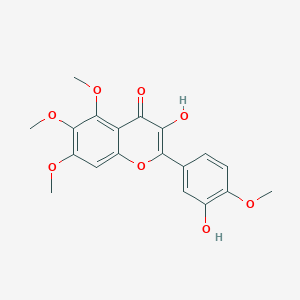
![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
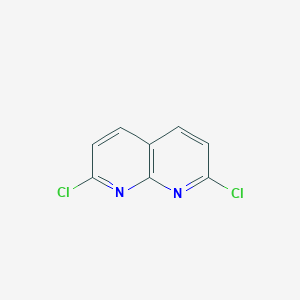
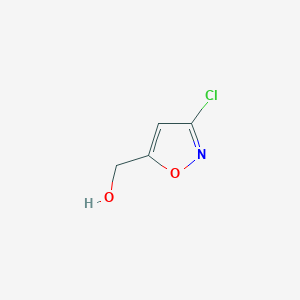
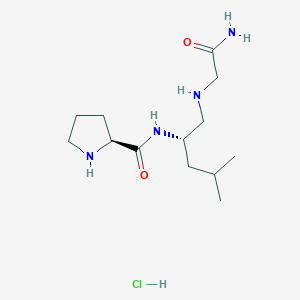
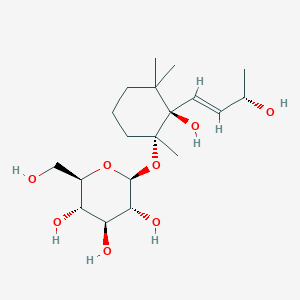
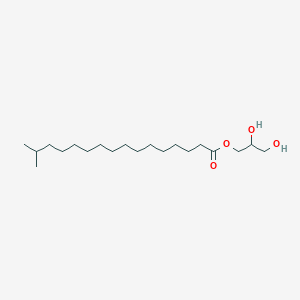
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
